molecular formula C12H13NO4 B13878669 Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate

Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate

Cat. No.: B13878669
M. Wt: 235.24 g/mol
InChI Key: OKLUFPWRQHUMSR-UHFFFAOYSA-N
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Description

Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 5-position and an ethyl ester group at the 4-position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate typically involves the reaction of 5-methyl-2-pyridyl ketone with ethyl acetoacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5-methyl-2-pyridyl)-2,4-dioxobutanoate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethyl 4-(5-methylpyridin-2-yl)-2,4-dioxobutanoate

InChI

InChI=1S/C12H13NO4/c1-3-17-12(16)11(15)6-10(14)9-5-4-8(2)7-13-9/h4-5,7H,3,6H2,1-2H3

InChI Key

OKLUFPWRQHUMSR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=NC=C(C=C1)C

Origin of Product

United States

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